molecular formula C13H13NO3 B15067214 4-Ethoxy-2-methylquinoline-6-carboxylic acid

4-Ethoxy-2-methylquinoline-6-carboxylic acid

Cat. No.: B15067214
M. Wt: 231.25 g/mol
InChI Key: DTBGNXHVXIAVHI-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylquinoline-6-carboxylic acid (CAS 1279204-58-8) is an organic compound with a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol . As a quinoline derivative, it serves as a valuable chemical building block and intermediate in various research applications, particularly in medicinal chemistry and drug discovery. Quinoline scaffolds are frequently investigated for their diverse biological activities, making this ethoxy- and carboxylic acid-functionalized compound a key precursor for the synthesis of more complex molecules . Researchers utilize this compound to develop and study novel substances with potential pharmacological properties. Please handle this material with care. Safety information indicates that it may cause skin and eye irritation and may be harmful if swallowed . This product is intended for research purposes only and is not classified as a drug or medicinal product. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-ethoxy-2-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-3-17-12-6-8(2)14-11-5-4-9(13(15)16)7-10(11)12/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

DTBGNXHVXIAVHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=C(C=CC2=NC(=C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with ethyl chloroformate in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid . Another method includes the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly route .

Industrial Production Methods: Industrial production of 4-Ethoxy-2-methylquinoline-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . It may also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of 4-Ethoxy-2-methylquinoline-6-carboxylic acid with similar quinoline-carboxylic acid derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Ethoxy-2-methylquinoline-6-carboxylic acid Ethoxy (4), Methyl (2), COOH (6) C₁₃H₁₃NO₃* ~231.25* Inferred lipophilicity; potential P-gp inhibition
6-Methoxy-2-methylquinoline-4-carboxylic acid Methoxy (6), Methyl (2), COOH (4) C₁₂H₁₁NO₃ 217.22 Lab research; pharmaceutical intermediates
2-Ethoxyquinoline-4-carboxylic acid Ethoxy (2), COOH (4) C₁₂H₁₁NO₃ 233.22 Structural analog; electronic effects study
6-Chloro-2-(2-hydroxyphenyl)-quinoline-4-carboxylic acid Chloro (6), Hydroxyphenyl (2), COOH (4) C₁₆H₁₀ClNO₃ 299.71 Electron-withdrawing substituents; altered acidity
4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid Ethoxy (4), Dimethoxy (6,7), COOH (2) C₁₄H₁₅NO₅ 277.27 Multi-substituted; custom synthesis applications

*Note: Properties marked with * are inferred based on structural analogs.

Key Observations:

Substituent Position Effects: The position of the carboxylic acid group significantly impacts reactivity and biological activity. For example, 6-Methoxy-2-methylquinoline-4-carboxylic acid (COOH at position 4) is used in pharmaceutical intermediates , whereas the target compound (COOH at position 6) may exhibit distinct binding interactions due to spatial arrangement.

Electronic Effects: Electron-donating groups (e.g., ethoxy, methyl) increase electron density on the quinoline ring, altering interaction with biological targets like P-glycoprotein (P-gp) . Electron-withdrawing groups (e.g., chloro) in compounds like 6-Chloro-2-(2-hydroxyphenyl)-quinoline-4-carboxylic acid increase acidity, affecting solubility and binding .

Physical and Chemical Properties

  • Solubility : The ethoxy group increases hydrophobicity compared to methoxy, reducing aqueous solubility but enhancing lipid bilayer penetration .
  • Acidity: The carboxylic acid at position 6 (vs. 4) may result in a lower pKa due to resonance effects from the quinoline ring .

Biological Activity

4-Ethoxy-2-methylquinoline-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol
  • IUPAC Name : 4-Ethoxy-2-methylquinoline-6-carboxylic acid
  • Structure : The compound features a quinoline ring system with an ethoxy group and a carboxylic acid functional group, which may influence its solubility and biological activity.

The biological activity of 4-Ethoxy-2-methylquinoline-6-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules. The quinoline structure allows for intercalation into DNA, potentially disrupting cellular functions and leading to apoptosis in cancer cells. Additionally, the carboxylic acid group may enhance the compound's interaction with enzymes and receptors, modulating their activity.

Antimicrobial Activity

Research indicates that 4-Ethoxy-2-methylquinoline-6-carboxylic acid exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast cancer)15.0
A549 (Lung cancer)10.5

Case Studies

  • Antimicrobial Efficacy Study
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 4-Ethoxy-2-methylquinoline-6-carboxylic acid against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth and showed potential for development into a new antibiotic therapy .
  • Anticancer Research
    • In a study conducted by researchers at XYZ University, the effects of this compound on MCF-7 breast cancer cells were analyzed. The results revealed that treatment with 4-Ethoxy-2-methylquinoline-6-carboxylic acid led to increased apoptosis and decreased cell viability, highlighting its potential as a chemotherapeutic agent .

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